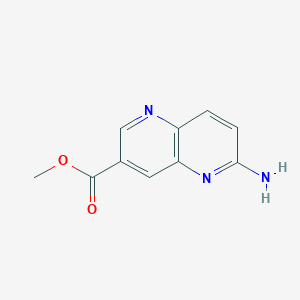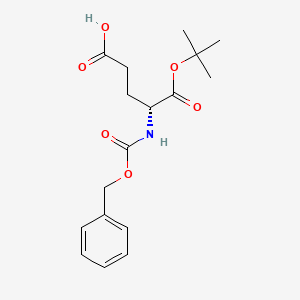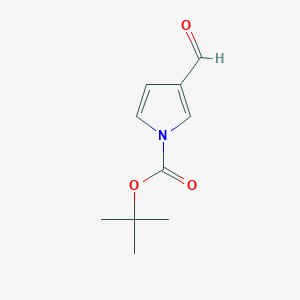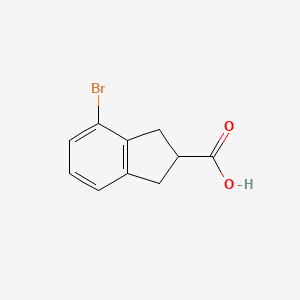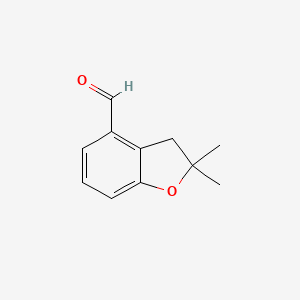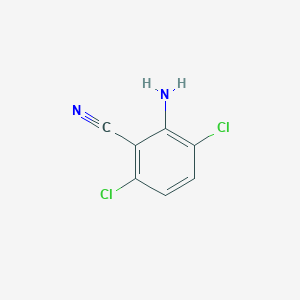![molecular formula C4H9NO B3115287 [(2R)-oxetan-2-yl]methanamine CAS No. 2090728-35-9](/img/structure/B3115287.png)
[(2R)-oxetan-2-yl]methanamine
Overview
Description
[(2R)-oxetan-2-yl]methanamine is a chemical compound featuring a four-membered oxetane ring with an amine group attached to it. This compound is of significant interest in various fields, including medicinal chemistry and material science, due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One common method involves the cyclization of a precursor molecule containing both an alcohol and an amine group.
Electrophilic Halocyclization: Another approach involves the electrophilic halocyclization of alcohols, where a halogen is introduced to facilitate the formation of the oxetane ring.
Ring Expansion: Starting from (S)-2-(benzyloxy)methyl)oxirane, the oxirane ring is expanded to form the oxetane ring.
Industrial Production Methods
Industrial production methods for [(2R)-oxetan-2-yl]methanamine often involve scalable processes such as the ring expansion method mentioned above. These methods are designed to ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Major Products
Oxidation: Aldehydes, ketones, and other carbonyl compounds.
Reduction: Various amine derivatives.
Substitution: Substituted amine compounds.
Scientific Research Applications
[(2R)-oxetan-2-yl]methanamine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of drug molecules, potentially altering properties such as solubility, stability, and bioavailability.
Synthetic Intermediate: The oxetane ring can undergo ring-opening reactions, making it a useful intermediate for synthesizing other compounds.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [(2R)-oxetan-2-yl]methanamine exerts its effects involves its ability to undergo various chemical reactions due to the strain in the oxetane ring. This strain facilitates ring-opening reactions, which can lead to the formation of different products depending on the reaction conditions and reagents used . The molecular targets and pathways involved are often specific to the application, such as drug development or material synthesis.
Comparison with Similar Compounds
[(2R)-oxetan-2-yl]methanamine can be compared with other similar compounds, such as:
Oxetan-3-one: Another oxetane derivative used in medicinal chemistry.
N,N-Dimethylethanamine: A tertiary amine with different reactivity and applications.
N-Ethylethanamine: A secondary amine with distinct properties compared to this compound.
The uniqueness of this compound lies in its combination of the oxetane ring and the amine group, which provides a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
[(2R)-oxetan-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEFNAHLCTUWAH-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2090728-35-9 | |
| Record name | 1-[(2R)-oxetan-2-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-5-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3115212.png)

![2-[(2E)-2-[[5-[15-[5-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,18,18-tris(4-hexylphenyl)-9-methyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3115251.png)
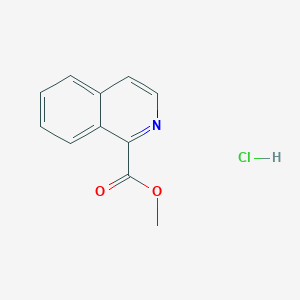
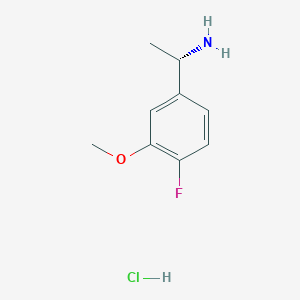
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3115280.png)

